

Benzyl-PEG8-t-butyl ester molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzyl-PEG8-t-butyl ester*

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An In-Depth Technical Guide to **Benzyl-PEG8-t-butyl ester**

For researchers, scientists, and drug development professionals, understanding the characteristics and applications of bifunctional linkers is crucial for the design of novel therapeutics. **Benzyl-PEG8-t-butyl ester** is a hetero-bifunctional polyethylene glycol (PEG) linker that has gained prominence in the development of advanced drug modalities, particularly Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This guide provides a comprehensive overview of its molecular properties, applications, and relevant experimental workflows.

Core Molecular and Physicochemical Properties

Benzyl-PEG8-t-butyl ester is a PEG-based linker molecule designed for use in multi-step chemical syntheses.[1][4][5] Its structure features a benzyl group on one end, providing a stable and hydrophobic moiety, an eight-unit PEG chain that enhances solubility and provides spatial separation, and a t-butyl ester protecting group on the other end, which allows for controlled, sequential reactions.[4][6]

Quantitative Data Summary

The key physicochemical properties of **Benzyl-PEG8-t-butyl ester** are summarized below for easy reference.

Property	Value
Molecular Formula	C ₂₈ H ₄₈ O ₁₀
Molecular Weight	544.67 g/mol [2]
Appearance	Liquid[4][5]
Purity	≥95%[4][5]
Density	1.1 ± 0.1 g/cm ³ [4][5]
Boiling Point	583.6 ± 45.0°C at 760 mmHg[4][5]
Storage Conditions	2–8°C[4][5]
Canonical SMILES	CC(C) (C)OC(=O)CCOCCOCCOCCOCCOCCOCCOC COCC1=CC=CC=C1[4][5]
InChIKey	ZRYJMJBUEATUBA-UHFFFAOYSA-N[4][5]

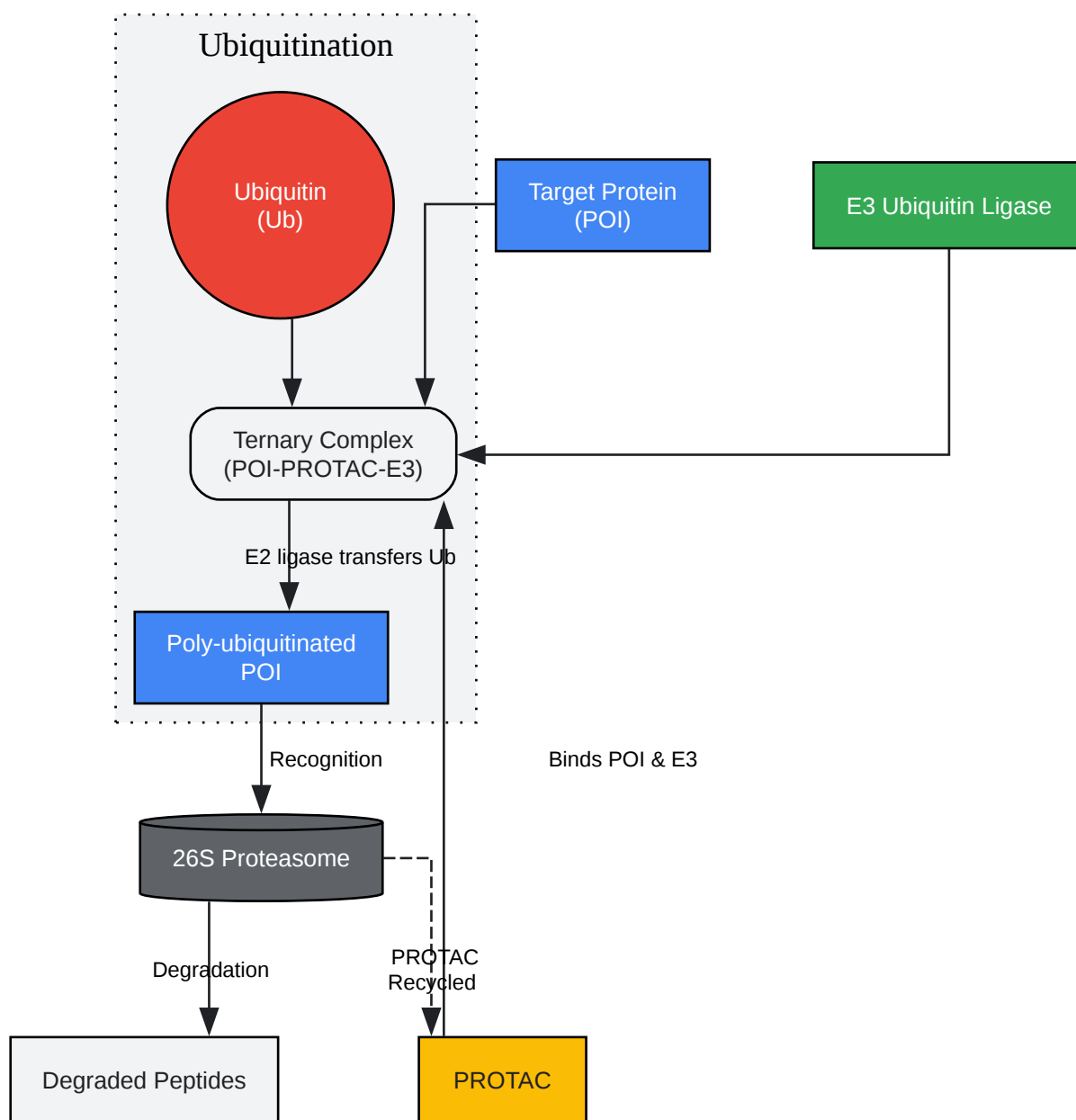
Applications in Drug Development

The primary application of **Benzyl-PEG8-t-butyl ester** is in the synthesis of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a specific target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[2] The linker component is critical, as its length and composition determine the spatial orientation of the target protein and the E3 ligase, which is a key factor for efficient ubiquitination.[6]

The PEG8 chain in this linker enhances the aqueous solubility of the resulting PROTAC molecule, which is often a challenge for these larger, complex compounds.[4][6][7] This improved solubility can lead to better bioavailability and more favorable pharmacokinetic profiles.[6]

General Mechanism of Action: PROTACs

The diagram below illustrates the general mechanism by which a PROTAC, synthesized using a linker like **Benzyl-PEG8-t-butyl ester**, induces the degradation of a target protein.



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Caption: General mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

Experimental Protocols & Workflows

While specific protocols are highly dependent on the target protein and E3 ligase ligand, a general workflow for the synthesis of a PROTAC using **Benzyl-PEG8-t-butyl ester** can be outlined. This involves two main stages: deprotection of the linker and subsequent coupling reactions.

Deprotection of the t-Butyl Ester Group

The t-butyl ester is a protecting group for the carboxylic acid functionality. It must be removed to allow for coupling with the desired ligand (typically containing an amine group).

- Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).
- General Procedure:
 - Dissolve **Benzyl-PEG8-t-butyl ester** in an appropriate solvent, such as DCM.
 - Add a solution of TFA in DCM (e.g., 20-50% v/v) to the reaction mixture.
 - Stir the reaction at room temperature for 1-4 hours, monitoring progress by TLC or LC-MS.
 - Upon completion, remove the solvent and excess TFA under reduced pressure.
 - The resulting product, Benzyl-PEG8-acid, can be purified or used directly in the next step.

Amide Coupling to a Ligand

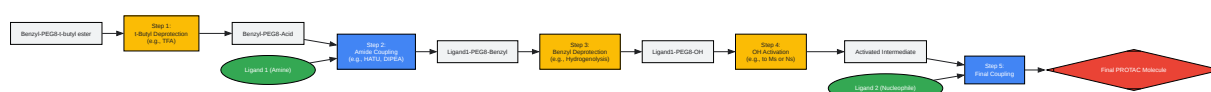
The now-free carboxylic acid on the PEG linker can be coupled to an amine-containing ligand for either the target protein or the E3 ligase. Standard peptide coupling reagents are used for this step.

- Reagents: Benzyl-PEG8-acid, amine-containing ligand, a peptide coupling agent (e.g., HATU, HBTU), a base (e.g., DIPEA), and a suitable solvent (e.g., DMF).
- General Procedure:
 - Dissolve the amine-containing ligand and Benzyl-PEG8-acid in DMF.
 - Add the coupling agent (e.g., HATU) and the base (DIPEA) to the mixture.
 - Stir the reaction at room temperature for 2-12 hours. Monitor the reaction by LC-MS.
 - Once the reaction is complete, the product can be purified using techniques such as preparative HPLC.

This process would be repeated to attach the second ligand to the other end of the linker, typically after deprotection of the benzyl group, to complete the PROTAC synthesis.

Logical Workflow for PROTAC Synthesis

The following diagram illustrates the logical steps for synthesizing a complete PROTAC molecule starting from **Benzyl-PEG8-t-butyl ester**.



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Caption: A logical workflow for the multi-step synthesis of a PROTAC.

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- To cite this document: BenchChem. [Benzyl-PEG8-t-butyl ester molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11931811#benzyl-peg8-t-butyl-ester-molecular-weight-and-formula]

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